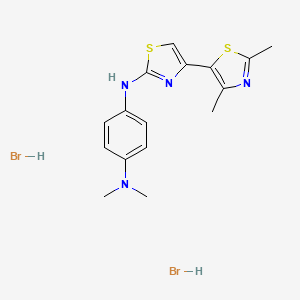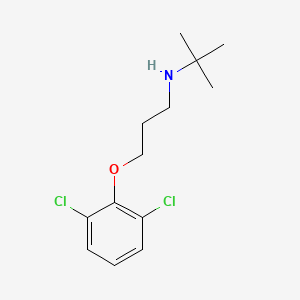![molecular formula C20H19ClFN3O B4937944 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is known for its unique properties and has been found to be useful in the field of medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. The compound has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have a low toxicity profile and does not cause any significant adverse effects. It has been found to have a high affinity for certain receptors in the brain, which may contribute to its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine in lab experiments include its high purity and low toxicity profile. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its complex synthesis method.
Orientations Futures
There are several future directions for research on 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine. One potential direction is to study its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in various scientific applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has been found to have potential as an anti-cancer agent and in the treatment of neurodegenerative diseases. The synthesis method has been optimized to ensure high yield and purity of the compound. Future research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific applications.
Méthodes De Synthèse
The synthesis of 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine is a complex process that involves several steps. The first step is the preparation of 2-chlorobenzaldehyde and 4-fluoroacetophenone, which are then reacted with hydrazine hydrate to form 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole. This compound is then reacted with formaldehyde and morpholine to form the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
The 4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine has been extensively researched for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potential as an anti-cancer agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-19-4-2-1-3-18(19)20-15(13-24-9-11-26-12-10-24)14-25(23-20)17-7-5-16(22)6-8-17/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCWOCDYHYSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)
![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)

